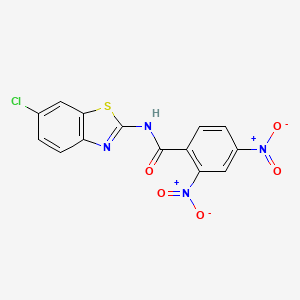
2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as MTPO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTPO is a member of the oxadiazole family and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of MTPO is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. MTPO has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of HDACs by MTPO leads to the activation of tumor suppressor genes and the suppression of oncogenes. MTPO has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MTPO has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and suppress the growth of tumors. MTPO also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, MTPO has shown potent antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTPO has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available for research purposes. However, one of the limitations of MTPO is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of MTPO is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research related to MTPO. One of the areas of focus is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MTPO and its potential as a therapeutic agent. Other areas of research include the development of new formulations of MTPO for improved solubility and the evaluation of its efficacy in various disease models.
Métodos De Síntesis
MTPO can be synthesized through a multi-step process involving the reaction of different chemical compounds. One of the commonly used methods involves the reaction of 2-bromo-4-(methylthio)aniline with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid. The resulting product is then treated with acetic anhydride to obtain MTPO. The synthesis process of MTPO has been optimized in various studies to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MTPO has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. MTPO has been found to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, MTPO has shown potent antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(20-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNVRRYIABYDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide](/img/structure/B2790664.png)
![Methyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2790665.png)
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)

![5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2790672.png)


![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)